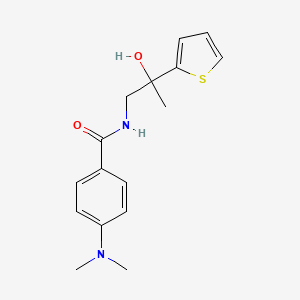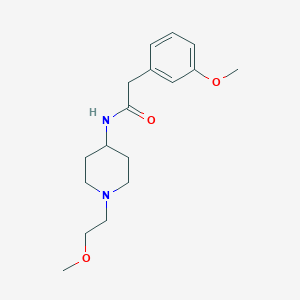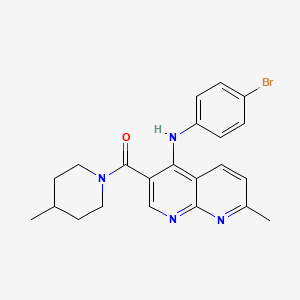
(4-((4-Bromophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(4-((4-Bromophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone" is a complex molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this specific compound, they do provide insights into related brominated compounds and their characteristics, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of brominated aromatic compounds typically involves the introduction of a bromine atom into an aromatic system, which can significantly alter the electronic properties of the molecule. For instance, the synthesis of bromine-substituted aminonaphthoquinones involves the use of brominated precursors and can lead to diverse crystal structures influenced by the bromine substitution . Similarly, the synthesis of bromophenols from reactions such as bromination and demethylation indicates that bromine can be introduced into aromatic systems through electrophilic aromatic substitution reactions .
Molecular Structure Analysis
The molecular structure of brominated compounds is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of a brominated phenyl methanone derivative was determined to be monoclinic with specific cell parameters, indicating how bromine substitution can affect the overall crystal packing and geometry . The adduct of chlorophenyl and hydroxypiperidinyl methanone also shows distinct dihedral angles between the benzene ring and piperidine rings, suggesting that similar structural analyses could be applied to the compound of interest .
Chemical Reactions Analysis
Brominated aromatic compounds can participate in various chemical reactions, particularly those involving their bromine substituents. The presence of bromine can enhance the reactivity of the compound towards nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles. Additionally, the presence of amino and methanone groups in the compound suggests potential for further functionalization and participation in condensation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can be quite diverse. For instance, the introduction of bromine can influence the planarity and mutual orientation of different rings within the molecule, affecting properties such as solubility and melting point . The presence of multiple functional groups, such as amino and methanone, can also contribute to the compound's ability to form hydrogen bonds and other intermolecular interactions, which are critical for determining solubility, boiling point, and other physical properties. The antioxidant properties of bromophenols, as discussed in one of the papers, suggest that the compound may also exhibit similar bioactive properties .
科学的研究の応用
Anticancer Activity
Naphthyridine derivatives, including compounds structurally related to the one , have been identified for their potential in cancer treatment. A study focused on a novel compound, demonstrating significant anticancer activity against human malignant melanoma cell lines. This compound induces necroptosis at low concentrations and apoptosis at high concentrations, signifying a dual mechanism of action that could be harnessed for targeted cancer therapies (Q. Kong et al., 2018).
Synthesis and Characterization
The synthesis and characterization of bromine-substituted aminonaphthoquinones have provided insights into the structural and electronic properties of these compounds. These studies not only elucidate the influence of bromine substitution on the compound's planarity and mutual orientation but also explore their binding interactions with metal ions, offering a foundation for developing novel coordination compounds (Gunjan Agarwal et al., 2016).
Antimicrobial and Antioxidant Activities
Research into the antimicrobial and antioxidant activities of naphthalene and bromophenyl derivatives has uncovered potential therapeutic applications. For instance, some synthesized methanones exhibited notable antibacterial and antifungal properties, alongside promising antioxidant capabilities. These findings suggest a role for such compounds in developing new antimicrobial and antioxidant agents, which could address the growing concern of antimicrobial resistance and oxidative stress-related diseases (G. Thirunarayanan, 2017).
Molecular Docking Studies
Molecular docking studies of related compounds, such as thiazolyl and thiophenyl derivatives, provide valuable insights into their potential binding mechanisms and interactions with biological targets. These studies are crucial for understanding the antibacterial activity of the compounds and for guiding the design of more potent and selective therapeutic agents (M. Shahana & A. Yardily, 2020).
特性
IUPAC Name |
[4-(4-bromoanilino)-7-methyl-1,8-naphthyridin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN4O/c1-14-9-11-27(12-10-14)22(28)19-13-24-21-18(8-3-15(2)25-21)20(19)26-17-6-4-16(23)5-7-17/h3-8,13-14H,9-12H2,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSKDXMYFMKLQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)Br)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Bromophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


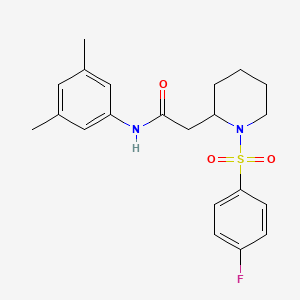
![3,6-Dichloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2547915.png)
![2,4-dichloro-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2547916.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-methylpropyl)-4-methylbenzenecarboxamide](/img/structure/B2547918.png)
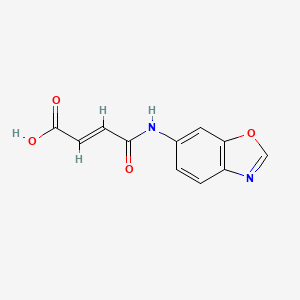
![6-Tert-butyl-2-[1-[2-(2-methoxy-4-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2547922.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2547925.png)

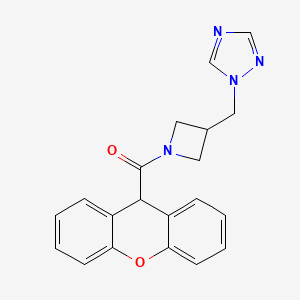
![2-Chloro-1-[2-[hydroxy-(4-methoxyphenyl)methyl]pyrrolidin-1-yl]ethanone](/img/structure/B2547932.png)
